trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-19(2)14-6-4-3-5-13(14)18-15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14H,3-6H2,1-2H3,(H,18,20)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVHVCJPYRNLY-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342691 | |
| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67579-13-9 | |
| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide involves several steps. The initial preparation was as a mixture of the compound . The synthetic route typically includes the following steps:
Formation of the intermediate: The starting material, 3,4-dichlorobenzoyl chloride, reacts with 2-(dimethylamino)cyclohexylamine to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Analyse Chemischer Reaktionen
Synthetic Routes and Key Reactions
The synthesis of trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide involves stereoselective reactions to establish the trans configuration of the cyclohexylamine moiety. Key steps include:
Cyclohexane Diamine Precursor Preparation
-
Starting material : trans-2-(Dimethylamino)cyclohexylamine is synthesized via reductive amination of cyclohexanone with dimethylamine using titanium tetrachloride (TiCl₄) as a catalyst .
-
Reaction conditions :
Acylation with Benzoyl Chloride
-
Reaction : The trans-diamine reacts with 3,4-dichlorobenzoyl chloride in the presence of triethylamine (Et₃N) to form the target amide .
-
Conditions :
Metabolic Reactions
In vitro and in vivo studies reveal extensive hepatic metabolism via cytochrome P450 enzymes:
Primary Metabolic Pathways
| Reaction Type | Metabolite Structure | Biological Activity |
|---|---|---|
| N-Demethylation | 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]-benzamide | Reduced MOR affinity |
| Hydroxylation | 3,4-Dichloro-N-[2-(dimethylamino)-4-hydroxycyclohexyl]-benzamide | Inactive |
-
Key findings :
Stability and Degradation
-
Thermal stability : Stable at room temperature but degrades under reflux conditions in polar aprotic solvents .
-
Photodegradation : Exposure to UV light induces cleavage of the dichlorophenyl group, forming chlorinated byproducts .
Analytical Characterization
| Method | Key Data | Source |
|---|---|---|
| NMR (CDCl₃) | δ 1.2–2.1 (cyclohexyl), δ 7.4–7.6 (aryl) | |
| Mass Spectrometry | M⁺ = 349 m/z | |
| HPLC Retention Time | 8.2 min (C18 column, 60% MeCN/H₂O) |
Comparative Reactivity with Analogs
| Compound | Key Structural Difference | Metabolic Rate (t₁/₂) |
|---|---|---|
| U-47700 | N-Methyl substitution | 2.1 hours (rat) |
| U-47109 | N-Desmethyl | 3.8 hours (rat) |
| U-49900 | Diethylamino substituent | 4.5 hours (rat) |
Wissenschaftliche Forschungsanwendungen
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide has several scientific research applications:
Wirkmechanismus
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide exerts its effects by binding to the μ-opioid receptor with high affinity (K_i 11.1 ± 0.4 nM) . This binding activates the receptor, leading to analgesic effects and potential euphoria. The compound has significantly lower affinity for the κ-opioid receptor and δ-opioid receptor . The activation of the μ-opioid receptor inhibits the release of neurotransmitters, reducing pain perception and producing other opioid-like effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and pharmacological features of U-47700 can be contextualized against related synthetic opioids, including AH-7921 , U-47109 , U-51754 , U-49900 , and AP01 (4-phenyl-AH-7921). These compounds share core motifs but differ in substituents, leading to variations in potency, receptor selectivity, and legal status.
Structural and Pharmacological Comparisons
Key Findings
Structural Determinants of Activity: The N-methyl group in U-47700 enhances MOR affinity and metabolic stability compared to AH-7921 and U-47109 . Cyclohexylamine substitution (e.g., diethylamino in U-49900) alters lipophilicity and duration of action . Benzamide vs. benzeneacetamide (U-51754) shifts receptor selectivity toward κ-opioid receptors (KOR) .
Toxicity and Abuse Potential: U-47700 and AH-7921 are associated with fatal intoxications due to respiratory depression, with U-47700’s shorter half-life increasing re-dosing risks .
Legal and Market Trends :
Biologische Aktivität
Trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, commonly known as U-47700, is a synthetic opioid that has gained attention due to its potent analgesic properties and its association with various cases of intoxication and fatalities. Initially developed in the 1970s as a potential analgesic by Upjohn, U-47700 is structurally related to the earlier experimental opioid AH-7921. This article reviews the biological activity of U-47700, focusing on its pharmacological effects, metabolic pathways, and associated case studies.
Opioid Receptor Affinity
U-47700 primarily acts as a μ-opioid receptor (MOR) agonist. Research indicates that it exhibits a high selectivity for MOR over other opioid receptors such as κ-opioid receptor (KOR) and δ-opioid receptor (DOR). The binding affinities are summarized in the following table:
| Compound | MOR K (nM) | KOR K (nM) | Ratio MOR/KOR |
|---|---|---|---|
| U-47700 | 5.3 | 910 | 0.006 |
| U-47109 | 59 | 910 | 0.065 |
| U-48520 | 200 | 2900 | 0.069 |
The data shows that U-47700 has a significantly lower affinity for KOR compared to MOR, indicating its potential for producing fewer side effects associated with KOR activation .
Analgesic Potency
In animal models, U-47700 has demonstrated considerable analgesic potency. For instance, in the mouse tail flick test, it exhibited an ED of 0.2 mg/kg, compared to morphine's ED of 1.5 mg/kg, suggesting that while it has lower affinity at MOR, it is more potent as an analgesic agent .
Stereochemistry
The stereochemistry of U-47700 plays a crucial role in its biological activity. Studies have shown that the trans (1R,2R) stereoisomer is significantly more potent than its cis counterparts. The potency difference is attributed to the spatial arrangement of functional groups affecting receptor binding dynamics .
Metabolic Pathways
U-47700 undergoes complex metabolic transformations in vivo. A study utilizing liquid chromatography high-resolution mass spectrometry revealed that after administration, the compound is primarily metabolized through demethylation and hydroxylation processes. Notably, parent compounds were found in trace amounts in urine samples, suggesting that urinary markers should focus on metabolites rather than the parent compound itself .
Major Metabolites
The major metabolic reactions identified include:
- N-demethylation
- Hydroxylation of the cyclohexyl ring
These metabolites can serve as potential biomarkers for detecting U-47700 exposure in forensic toxicology .
Case Studies
U-47700 has been implicated in numerous intoxication cases, highlighting its risks when used recreationally or outside clinical settings.
Case Study Overview
- Acute Intoxication Case : A report documented a fatal case involving a 28-year-old male who was found deceased with significant levels of U-47700 detected in his blood (330 μg/L). The cause of death was attributed to aspiration due to mixed drug toxicity, including U-47700 and other substances like methylamphetamine .
- Retrospective Analysis : Another case involved retrospective screening of post-mortem samples where U-47700 was identified among several other drugs using advanced mass spectrometry techniques. This highlights the importance of comprehensive toxicological screening for emerging synthetic opioids .
Q & A
Q. What synthetic methodologies are effective for preparing trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide?
The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with a stereochemically defined 2-(dimethylamino)cyclohexylamine. A general method includes dissolving the amine in a polar aprotic solvent (e.g., CHCl) under inert conditions, followed by dropwise addition of the acyl chloride. Triethylamine (EtN) is often used as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography. Stereochemical control requires chiral resolution or enantioselective catalysis to maintain the trans configuration .
Q. How is the stereochemistry of the compound verified experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry. For example, analogous cyclohexyl benzamide derivatives (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) have been structurally resolved using single-crystal diffraction, revealing chair conformations and axial-equatorial substituent orientations . Alternatively, chiral HPLC or NMR analysis with chiral shift reagents can distinguish enantiomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks, with distinct signals for dimethylamino groups (δ ~2.2 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (CHClNO).
- IR spectroscopy : Detects carbonyl stretching (C=O, ~1650–1700 cm) and N-H bending (~1550 cm) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like amide bond formation. Reaction path search algorithms (e.g., GRRM) identify intermediates and competing pathways, enabling selection of optimal catalysts, solvents, and temperatures. For instance, ICReDD’s integrated computational-experimental workflows have reduced trial-and-error in reaction design .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in pharmacological assays (e.g., receptor binding vs. cytotoxicity) may arise from:
- Stereochemical impurities : Ensure enantiomeric purity via chiral chromatography.
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays.
- Receptor heterogeneity : Validate target specificity using knockout cell lines or competitive binding assays. Cross-reference structural analogs (e.g., AH-7921, U-48800) to contextualize activity .
Q. How does the compound’s conformational flexibility impact its pharmacological profile?
The cyclohexyl group’s chair-to-chair interconversion influences binding kinetics. Molecular dynamics (MD) simulations reveal that the trans configuration stabilizes interactions with hydrophobic pockets in target proteins (e.g., opioid receptors). Free energy perturbation (FEP) calculations quantify binding affinities for rational drug design .
Q. What advanced separation techniques improve purity for in vivo studies?
- Preparative HPLC : Uses chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.
- Membrane technologies : Nanofiltration removes low-molecular-weight impurities while retaining the target compound .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
